molecular formula C15H9N3O4 B1224163 2,3-Bis(4-nitrophenyl)acrylonitrile

2,3-Bis(4-nitrophenyl)acrylonitrile

Cat. No.: B1224163
M. Wt: 295.25 g/mol
InChI Key: QPMLLJYCAKQATA-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-nitrophenyl)acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H9N3O4 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

(E)-2,3-bis(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9N3O4/c16-10-13(12-3-7-15(8-4-12)18(21)22)9-11-1-5-14(6-2-11)17(19)20/h1-9H/b13-9-

InChI Key

QPMLLJYCAKQATA-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,3-bis (4-nitrophenyl)-acrylonitrile
2,3-bis(4-nitrophenyl)acrylonitrile

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.5 g sample of p-nitrobenzaldehyde and 1.7 g of p-nitrobenzylcyanide were dissolved in 5 ml of hot ethanol, and 0.05 ml of pyridine was added. The mixture was heated for 10 minutes. After cooling overnight, the precipitated crystals were filtered and recrystallized from a mixture of acetone and ethanol to obtain 1-cyano-1,2-bis(p-nitrophenyl)ethylene having a melting point of 216.5°-217.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Name
1-cyano-1,2-bis(p-nitrophenyl)ethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.